Cas no 2248274-65-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate is a specialized organic compound featuring both isoindole and pyrrole functional groups. Its unique structure combines a phthalimide core with a pyrrole-substituted propanoate ester, making it valuable in synthetic chemistry applications. The compound's reactivity is influenced by the electron-withdrawing properties of the dioxoisoindole moiety, which can facilitate selective transformations. The pyrrole group offers potential for further functionalization, enhancing its utility in heterocyclic synthesis. This compound is particularly relevant in pharmaceutical and materials science research, where its bifunctional nature enables the development of complex molecular architectures. Its stability under standard conditions ensures consistent handling and storage.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate structure
2248274-65-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate
CAS No:2248274-65-7
MF:C15H12N2O4
MW:284.266783714294
CID:6005153
PubChem ID:165979449
Update Time:2025-06-07

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate
    • EN300-6513725
    • 2248274-65-7
    • Inchi: 1S/C15H12N2O4/c1-10(16-8-4-5-9-16)15(20)21-17-13(18)11-6-2-3-7-12(11)14(17)19/h2-10H,1H3
    • InChI Key: APFCNYZHVIZVTC-UHFFFAOYSA-N
    • SMILES: O(C(C(C)N1C=CC=C1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 284.07970687g/mol
  • Monoisotopic Mass: 284.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 68.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6513725-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate
2248274-65-7
1g
$0.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate (CAS No. 2248274-65-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate, identified by its CAS number 2248274-65-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system comprising an isoindole moiety and a pyrrole group, linked through an acetoxy-substituted propanoate side chain. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in medicinal chemistry.

The name of the compound highlights several key structural features that are critical for understanding its potential applications. The isoindole core (C8H5N) is a bicyclic aromatic system with a nitrogen atom embedded within the aromatic ring, which often serves as a pharmacophore in drug discovery. This moiety is further functionalized by a dioxo group (C=O-C=O), indicating the presence of two carbonyl functionalities, which can enhance electrophilicity and reactivity. Additionally, the pyrrole ring (C4H5N) attached via an ester linkage introduces another nitrogen-containing heterocycle, known for its ability to interact with biological targets such as enzymes and receptors.

The long-tail keyword describing this compound—"1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-yl)propanoate"—encompasses its precise molecular architecture. This detailed nomenclature underscores the compound's complexity and suggests potential roles in synthetic chemistry. The presence of both dioxo and pyrrole groups makes it an intriguing scaffold for designing molecules with dual functionality, which could be exploited in multitarget drug development.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The isoindole-pyrrole hybrid structure found in this compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer applications. For instance, studies have demonstrated that isoindole derivatives can modulate enzyme activity by interacting with specific binding pockets. Similarly, pyrrole-based compounds are well-known for their ability to inhibit certain metabolic pathways relevant to diseases such as cancer and neurodegeneration.

The acetoxy-substituted propanoate side chain in this molecule adds another layer of complexity and reactivity. This ester group can undergo hydrolysis or amidation under specific conditions, allowing for further derivatization and customization of the molecule's properties. Such flexibility is highly valuable in drug discovery pipelines, where iterative modifications are often required to optimize potency and selectivity.

Recent advancements in computational chemistry have enabled more efficient screening of novel heterocyclic scaffolds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-1-y)propanoate (CAS No. 2248274-65-7). Molecular docking studies have been employed to predict binding affinities to various biological targets, providing insights into potential therapeutic applications. For example, simulations have suggested that this compound may interact with enzymes involved in signal transduction or DNA repair mechanisms.

The synthesis of such complex molecules requires meticulous planning and expertise in multi-step organic reactions. Key synthetic strategies often involve cyclization reactions to form the isoindole core followed by functional group interconversions to introduce the dioxo and pyrrole moieties. Advances in catalytic methods have also facilitated more sustainable routes to these intermediates, reducing waste and improving yields.

From a medicinal chemistry perspective, the combination of structural features in 1,3-dioxo-2,3-dihydro-1H-isoi-indol-y 2-(1H-pyrrol-l)propanoate makes it an attractive candidate for further investigation. Its ability to simultaneously engage multiple binding sites could lead to the development of drugs with enhanced efficacy or reduced side effects compared to single-target agents. Additionally, the presence of both electron-withdrawing (carbonyl groups) and electron-donating (pyrrole nitrogen) features may influence its pharmacokinetic properties.

In conclusion, 1,3-dioxo--23--dihydro--11-H--isoindol--22--y 12-(11-H--pyrrol--11-y)propanoate (CAS No.. 2248274--65--7) represents a structurally intriguing compound with potential therapeutic applications.. Its unique blend of heterocyclic moieties and functional groups positions it as a valuable scaffold for medicinal chemists exploring novel drug candidates.. Further experimental validation through biological assays will be essential to fully elucidate its pharmacological profile.. As research continues.. this class of compounds is likely to play an increasingly important role.. in addressing unmet medical needs..

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